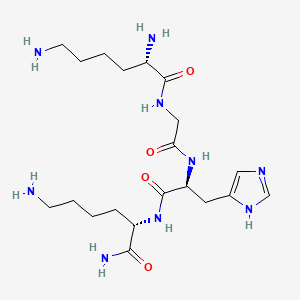
L-Lysinamide, L-lysylglycyl-L-histidyl-
Overview
Description
Tetrapeptide-3 is a bioactive chemical.
Mechanism of Action
- Its main role is to stimulate the synthesis of essential components within the Extra Cellular Matrix (ECM), which is the supportive framework between cells in the skin and scalp .
Target of Action:
Mode of Action:
Biochemical Pathways:
Result of Action:
Biochemical Analysis
Biochemical Properties
Tetrapeptide-3 is known to interact with various biomolecules, contributing to its biochemical properties. It stimulates the synthesis of key extracellular matrix components in the scalp, which is crucial for hair growth . This includes the upregulation of type III collagen and laminins, proteins that provide structural support and stability .
Cellular Effects
Tetrapeptide-3 has significant effects on various types of cells and cellular processes. It plays a role in reducing local micro-inflammations around hair follicles by decreasing the production of the pro-inflammatory cytokine IL-8 . This helps in reducing the process of hair follicle miniaturization, a common cause of hair loss . Furthermore, Tetrapeptide-3 influences cell function by inhibiting the activity of the 5-α reductase enzyme, thus modulating the level of dihydrotestosterone (DHT), the hormone responsible for baldness .
Molecular Mechanism
The molecular mechanism of Tetrapeptide-3 involves its interaction with various biomolecules. It binds to specific receptors and enzymes, leading to changes in gene expression and enzyme activity. For instance, it inhibits the 5-α reductase enzyme, which in turn modulates the level of DHT, a hormone implicated in hair loss .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetrapeptide-3 have been observed to change over time. It has been shown to have long-term effects on cellular function, particularly in promoting hair growth and regeneration . Detailed studies on its stability and degradation over time are still needed.
Dosage Effects in Animal Models
While specific studies on the dosage effects of Tetrapeptide-3 in animal models are limited, it has been shown to have significant effects on hair growth and regeneration at certain dosages
Metabolic Pathways
It is known to play a role in the metabolism of hair follicles, particularly in relation to hair growth and regeneration .
Properties
IUPAC Name |
(2S)-2,6-diamino-N-[2-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37N9O4/c21-7-3-1-5-14(23)19(32)26-11-17(30)28-16(9-13-10-25-12-27-13)20(33)29-15(18(24)31)6-2-4-8-22/h10,12,14-16H,1-9,11,21-23H2,(H2,24,31)(H,25,27)(H,26,32)(H,28,30)(H,29,33)/t14-,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIBXUGCDCJBPD-JYJNAYRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)CNC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CNC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37N9O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50836932 | |
| Record name | L-Lysylglycyl-L-histidyl-L-lysinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50836932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827306-97-8 | |
| Record name | Tetrapeptide-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827306978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Lysylglycyl-L-histidyl-L-lysinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50836932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAPEPTIDE-3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90AX5T9G36 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary area of research surrounding Tetrapeptide-3?
A1: Current research primarily investigates Tetrapeptide-3 as a component of skin care products. One study explored its potential in an "approximately-natural skin care product" alongside other natural ingredients like wild blueberry anthocyanin, N-hexanoyl-phytosphingosine, and various plant extracts. [] This product aimed to enhance skin whitening, moisturization, and cell regeneration.
Q2: Are there any studies comparing Tetrapeptide-3 to existing treatments?
A2: Yes, one study compared the efficacy of a topical herbal extract combination containing Tetrapeptide-3, biochanin A, and ginseng extracts to a 3% minoxidil solution for treating androgenetic alopecia (AGA). [] Results showed comparable efficacy between the herbal extract combination and the minoxidil solution in promoting hair growth after 24 weeks. Notably, the herbal extract combination showed a better safety profile with no reported adverse effects.
Q3: Does the structure of Tetrapeptide-3 provide any clues about its potential activity?
A3: While specific mechanisms haven't been extensively studied for this specific tetrapeptide, research on similar peptides containing dehydro-phenylalanine (ΔPhe) offers some insights. [] These studies suggest that the presence of ΔPhe residues can influence peptide conformation, leading to the adoption of 3₁₀-helical structures in solution. Such structural features are known to be important for interactions with biological targets. Further research is needed to confirm if Tetrapeptide-3 exhibits similar structural behavior and its implications for its activity.
Q4: Are there studies exploring the stability of Tetrapeptide-3 in different formulations?
A4: While the provided research doesn't delve into specific stability studies for Tetrapeptide-3, one study mentions incorporating it into a skin care product with the goal of maintaining stable appearance and quality over time. [] This suggests efforts to formulate the peptide for stability, though detailed investigations are absent. Future research should focus on understanding the stability of Tetrapeptide-3 under various conditions (pH, temperature, light exposure) and in different formulations to ensure its efficacy and shelf-life in commercial products.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


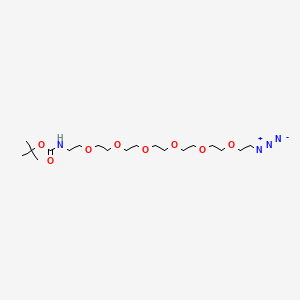


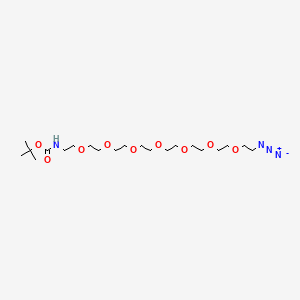
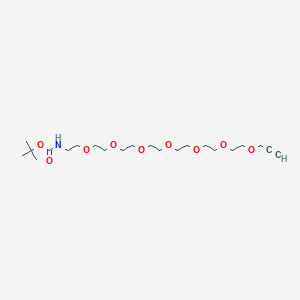

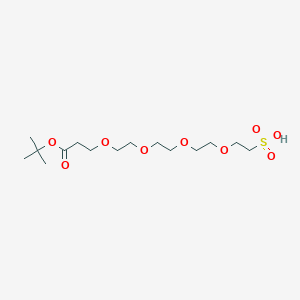
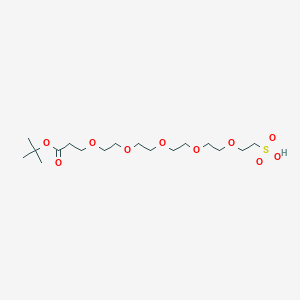

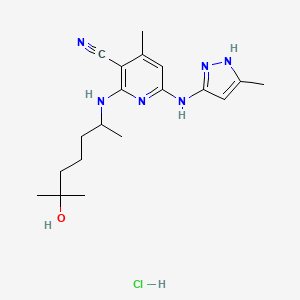

![6-[(4-Fluorophenyl)(4-methyl-1-piperidinyl)methyl]-a-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-acetic acid](/img/structure/B611242.png)
![3-[4-(3-Aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)-6-quinolinyl]phenol](/img/structure/B611243.png)

